molecular formula C9H9N5O2 B13477810 3-(6-amino-9H-purin-9-yl)oxolan-2-one

3-(6-amino-9H-purin-9-yl)oxolan-2-one

Cat. No.: B13477810
M. Wt: 219.20 g/mol
InChI Key: WTGNMPFWSKSVKE-UHFFFAOYSA-N
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Description

3-(6-amino-9H-purin-9-yl)oxolan-2-one is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine base attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-9H-purin-9-yl)oxolan-2-one typically involves the reaction of a purine derivative with an oxolan-2-one precursor. One common method involves the use of 6-amino-9H-purine as the starting material, which is then reacted with an appropriate oxolan-2-one derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-9H-purin-9-yl)oxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Mechanism of Action

The mechanism of action of 3-(6-amino-9H-purin-9-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-amino-9H-purin-9-yl)oxolan-2-one is unique due to its specific oxolan-2-one ring structure, which distinguishes it from other purine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)oxolan-2-one

InChI

InChI=1S/C9H9N5O2/c10-7-6-8(12-3-11-7)14(4-13-6)5-1-2-16-9(5)15/h3-5H,1-2H2,(H2,10,11,12)

InChI Key

WTGNMPFWSKSVKE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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